molecular formula C23H24N4O3 B1292823 Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate CAS No. 1056634-62-8

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Cat. No. B1292823
CAS RN: 1056634-62-8
M. Wt: 404.5 g/mol
InChI Key: NPXWSRDMHQCNRM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, commonly known as EMPA, is a synthetic compound derived from the pyrimidine family. It is a white crystalline solid that has a melting point of 141-143°C and a boiling point of 229-230°C. EMPA has a wide range of applications in the scientific research and pharmaceutical industry due to its unique properties.

Scientific Research Applications

Overview

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is a chemical compound with various applications in scientific research, specifically in fields such as biochemistry, pharmacology, and environmental science. The literature reveals insights into the behavior, applications, and interactions of compounds structurally related or functionally similar to this compound. The information below details the applications and findings related to this compound and its related analogs, providing a comprehensive understanding of its role in scientific research.

Environmental Behavior and Safety

  • Pesticide Distribution and Safety : Research has examined the distribution and safety profiles of organophosphorus pesticides structurally similar to this compound. Studies have monitored the post-application distribution of such pesticides in residential settings, offering insights into their environmental behavior, human exposure risks, and safety considerations (Lewis, Fortune, Blanchard, & Camann, 2001).

Metabolism and Excretion

  • Metabolism and Urinary Excretion Kinetics : Investigations into the metabolism and urinary excretion kinetics of UV filters like Uvinul A plus® (structurally related to this compound) provide essential data on human metabolism following oral and dermal dosages. These studies contribute to understanding the metabolic pathways and potential health impacts of related compounds (Stoeckelhuber et al., 2020).

Pharmacokinetics and Drug Safety

  • Pharmacokinetic Studies : Pharmacokinetic analysis in specific patient populations, such as those with renal failure and hypothyroidism, using compounds like doxapram (structurally related to this compound) helps in understanding the distribution, metabolism, and safety profile of such compounds under various physiological conditions (Baker, Peck, Raybuck, Owens, & Schuster, 1981).

  • Anxiolytic Effects and Mechanism of Action : Research into arylpiperazine derivatives, which share functional groups with this compound, has explored their potential anxiolytic effects. These studies delve into the behavioral and biochemical impacts of such compounds, their interaction with neurotransmitter systems like GABA and 5-HT, and their potential therapeutic applications (Kędzierska et al., 2019).

Environmental and Human Exposure

  • Exposure Analysis and Health Implications : Assessments of human and environmental exposure to parabens and their metabolites, which share some structural characteristics with this compound, provide crucial information about the prevalence of these compounds in biological samples and their potential health implications. Such studies offer insights into the exposure pathways and the need for regulatory measures to ensure safety (Zhang et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for the study of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate are not available in the search results, it is worth noting that the compound is currently used for research purposes . Further studies could potentially explore its synthesis, chemical reactions, and mechanism of action in more detail.

properties

IUPAC Name

ethyl 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-2-30-22(28)18-5-3-17(4-6-18)21-11-12-24-23(26-21)25-19-7-9-20(10-8-19)27-13-15-29-16-14-27/h3-12H,2,13-16H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXWSRDMHQCNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1056634-62-8
Record name Ethyl 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V948HG994Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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